molecular formula C22H26N2O3 B4496622 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide

Cat. No.: B4496622
M. Wt: 366.5 g/mol
InChI Key: WAYHSYZKPOQTOJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxin moiety: This step might involve the reaction of a suitable benzodioxin precursor with the azepane intermediate.

    Coupling with the carboxamide group: The final step usually involves the formation of the carboxamide bond through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions might involve the replacement of one functional group with another, potentially leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including its potential as a drug candidate.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylazepane-1-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)azepane-1-carboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the benzodioxin moiety and the specific substitution pattern on the phenyl ring might confer unique properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-6-5-7-17(14-16)19-8-3-2-4-11-24(19)22(25)23-18-9-10-20-21(15-18)27-13-12-26-20/h5-7,9-10,14-15,19H,2-4,8,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYHSYZKPOQTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)azepane-1-carboxamide

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